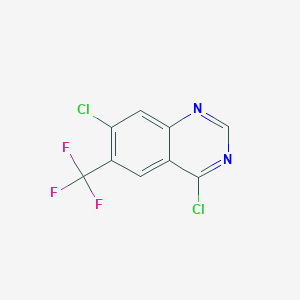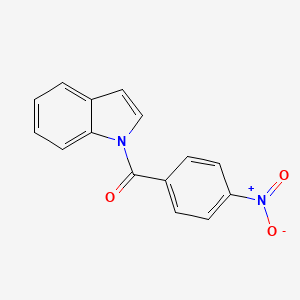
1-Fluoro-6-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-6-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-6-iodonaphthalene can be synthesized through a multi-step process involving the halogenation of naphthalene derivatives. One common method involves the initial iodination of naphthalene to form 1-iodonaphthalene, followed by a fluorination reaction. The fluorination can be achieved using reagents such as silver fluoride or cesium fluoride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide and potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran
Major Products:
Substitution: Formation of azido-naphthalene or cyano-naphthalene derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-fluoronaphthalene
Wissenschaftliche Forschungsanwendungen
1-Fluoro-6-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Fluoro-6-iodonaphthalene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-2-iodonaphthalene
- 1-Fluoro-3-iodonaphthalene
- 1-Fluoro-4-iodonaphthalene
Comparison: 1-Fluoro-6-iodonaphthalene is unique due to the specific positioning of the fluorine and iodine atoms on the naphthalene ring. This positioning can influence the compound’s reactivity and its ability to participate in specific chemical reactions. Compared to other fluoro-iodonaphthalene derivatives, this compound may exhibit different physical and chemical properties, making it suitable for distinct applications .
Eigenschaften
Molekularformel |
C10H6FI |
|---|---|
Molekulargewicht |
272.06 g/mol |
IUPAC-Name |
1-fluoro-6-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
InChI-Schlüssel |
MJVTVXQFZYRZBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



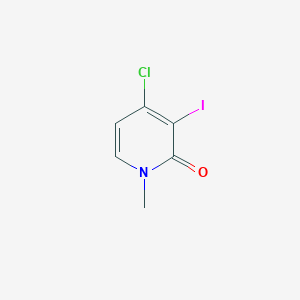
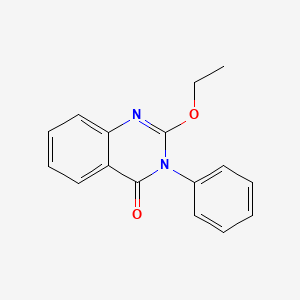
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
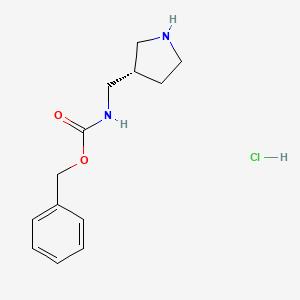

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)

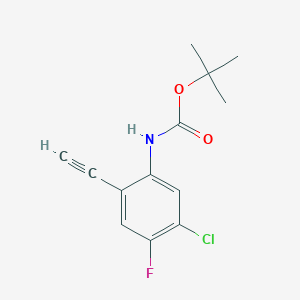
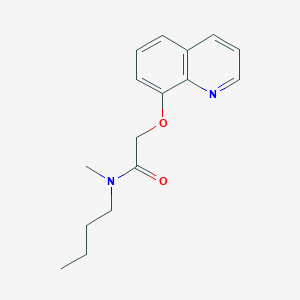
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
